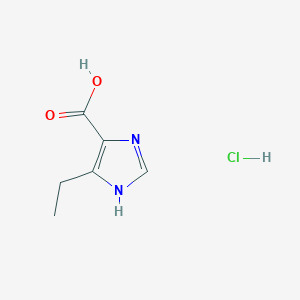

4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-4-5(6(9)10)8-3-7-4;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPASIWLCDEYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a versatile scaffold that can engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antiviral, and antimicrobial effects.[1] Its unique electronic properties and ability to act as both a proton donor and acceptor make it a privileged structure in drug design.[1][2] Within this important class of compounds, 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride represents a key building block for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth look at its chemical properties, a plausible synthetic route, and its potential applications in research and drug development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 701298-44-4 | [3][4] |

| Molecular Formula | C6H9ClN2O2 | Calculated |

| Molecular Weight | 176.60 g/mol | Calculated |

| IUPAC Name | This compound | |

| Synonyms | 4-Ethyl-imidazole-5-carboxylic acid HCl | |

| Physical State | Solid (predicted) | |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology and Rationale

Step 1: Formylation of Ethyl 2-aminobutanoate

-

Protocol: To a solution of ethyl 2-aminobutanoate in a suitable solvent such as tetrahydrofuran (THF), slowly add acetic formic anhydride at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Rationale: The formylation of the amino group is a crucial initial step to introduce the one-carbon unit that will ultimately become part of the imidazole ring. Acetic formic anhydride is an effective and mild formylating agent.

Step 2: Cyclization to form the Imidazole Ring

-

Protocol: The resulting ethyl 2-formamidobutanoate is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, in a solvent like methanol. The reaction mixture is typically heated to reflux.

-

Rationale: The reaction between an N-formylamino ester and TosMIC is a well-established method for the synthesis of 4,5-disubstituted imidazoles. TosMIC serves as a source of a protected carbanion that facilitates the cyclization process.

Step 3: Hydrolysis of the Ester

-

Protocol: The ethyl 4-ethyl-1H-imidazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid to precipitate the product.

-

Rationale: The ester hydrolysis is necessary to obtain the free carboxylic acid functional group. This step is typically straightforward and high-yielding.

Step 4: Hydrochloride Salt Formation

-

Protocol: The final step involves the formation of the hydrochloride salt. This is achieved by dissolving the 4-ethyl-1H-imidazole-5-carboxylic acid in a suitable solvent, such as diethyl ether or isopropanol, and then bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an appropriate solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.

-

Rationale: The formation of a hydrochloride salt is often performed to improve the stability and solubility of a compound, which is particularly useful for pharmaceutical applications.

Applications in Research and Drug Development

Imidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1] this compound, as a functionalized imidazole, is a valuable building block for the synthesis of potential therapeutic agents.

-

Intermediate for Angiotensin II Receptor Blockers (ARBs): A structurally similar compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is a known intermediate in the synthesis of Olmesartan, a widely used antihypertensive drug.[5] This suggests that this compound could be a key starting material for the development of new ARBs or other cardiovascular drugs.

-

Scaffold for Kinase Inhibitors: The imidazole core is present in several kinase inhibitors used in cancer therapy. The carboxylic acid and ethyl group on this molecule provide handles for further chemical modification to explore its potential as a scaffold for novel kinase inhibitors.

-

Antimicrobial and Antifungal Agents: The imidazole ring is a key feature of many antifungal drugs (e.g., clotrimazole, miconazole). This compound could serve as a starting point for the synthesis of new antimicrobial agents.

Handling and Safety

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related imidazole carboxylic acid derivatives should be followed.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[6] Use in a well-ventilated area and avoid breathing dust.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Hazards of Structurally Similar Compounds: Related imidazole derivatives are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its functionalized imidazole core presents numerous opportunities for the development of novel therapeutic agents targeting a range of diseases. A solid understanding of its properties and a plausible synthetic strategy, as outlined in this guide, are essential for researchers looking to unlock the full potential of this promising chemical entity.

References

-

PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. [Link]

-

ChemSynthesis. ethyl 4-ethyl-1H-imidazole-5-carboxylate. [Link]

-

Goyal, A. (2023). Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. LinkedIn. [Link]

-

Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. [Link]

-

PubChem. Ethyl 4(5)-imidazolecarboxylate. [Link]

-

PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. [Link]

- Google Patents. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

-

PubChem. Ethyl 4-methyl-5-imidazolcarboxylate. [Link]

-

Tella, A. C., et al. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Applicable Chemistry, 6(5), 899-912. [Link]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. 701298-44-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. 701298-44-4|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. ethyl 4-amino-1H-imidazole-5-carboxylate | C6H9N3O2 | CID 343359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility profile of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Solubility Profile of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

Foreword: Understanding Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the intrinsic property of solubility is not merely a physicochemical parameter; it is a critical determinant of a drug candidate's ultimate success. Poor aqueous solubility can cascade into a host of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of otherwise promising therapeutic agents. This guide provides a comprehensive examination of the , a heterocyclic compound of interest. As an ionizable molecule, its behavior in aqueous media is complex and highly dependent on environmental conditions. This document is intended for researchers, chemists, and formulation scientists, offering both foundational principles and actionable, field-tested protocols to thoroughly characterize this and similar molecules.

Physicochemical Characterization of the Analyte

A complete understanding of a compound's solubility begins with its fundamental physicochemical properties. These parameters dictate the intermolecular forces at play between the solute and the solvent.

1.1 Molecular Structure and Ionizable Groups

This compound (CAS Number: 701298-44-4) is an amphoteric molecule, possessing both a weakly basic imidazole ring and a weakly acidic carboxylic acid group.[1][2][3] The hydrochloride salt form indicates that, in its solid state, the more basic nitrogen of the imidazole ring is protonated.

-

Imidazole Ring: The imidazole moiety has two nitrogen atoms. One is pyrrole-like and less basic, while the other is pyridine-like and more basic, readily accepting a proton.

-

Carboxylic Acid Group: The -COOH group is acidic and will donate a proton to become a carboxylate anion (-COO⁻) as the pH increases.

The interplay between these two ionizable groups is the primary driver of the compound's pH-dependent solubility.

1.2 Predicted Physicochemical Properties

| Property | Predicted Value / Information | Rationale & Significance |

| Molecular Formula | C₆H₉N₂O₂ · HCl | Defines the elemental composition and molar mass. |

| pKa (Imidazole) | ~6-7 | The imidazole ring's pKa is crucial for its ionization state in the physiological pH range. |

| pKa (Carboxylic Acid) | ~2-3[2][4] | The pKa of the carboxylic acid determines the pH at which it deprotonates. A predicted pKa for the related 1H-imidazole-4-carboxylic acid is approximately 2.69.[2][4] |

| Isoelectric Point (pI) | ~4-5 (Estimated) | The pI is the pH at which the molecule has a net-zero charge. Solubility is typically at its minimum at or near the pI. |

| LogP | Low | The presence of multiple polar, ionizable groups suggests low octanol-water partition coefficient and thus, a hydrophilic nature. |

The Critical Influence of pH on Solubility: A Theoretical Framework

For ionizable compounds, pH is the most dominant factor influencing aqueous solubility.[5][6] The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[7][8][9]

pH = pKa + log ( [A⁻] / [HA] ) [7][9][10]

-

For the Carboxylic Acid (Weak Acid): When pH < pKa, the protonated, un-ionized form (-COOH) predominates. When pH > pKa, the deprotonated, ionized form (-COO⁻) predominates.

-

For the Imidazole Ring (Conjugate Acid of a Weak Base): When pH < pKa, the protonated, ionized form (imidazole-H⁺) predominates. When pH > pKa, the neutral, un-ionized form (imidazole) predominates.

The ionized forms of a drug are generally much more water-soluble than their un-ionized counterparts due to their ability to form stronger ion-dipole interactions with water molecules.[5][11] Consequently, this compound is expected to exhibit its lowest solubility at its isoelectric point and significantly higher solubility at low pH (pH < 2) and high pH (pH > 8).

Caption: Predicted ionization states and relative solubility of the molecule across a pH gradient.

Experimental Determination of Solubility: Protocols and Rationale

A robust solubility assessment requires differentiating between kinetic and thermodynamic measurements. Both provide valuable, yet distinct, insights into a compound's behavior.

3.1 Kinetic vs. Thermodynamic Solubility: A Critical Distinction

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[12][13][14][15] It's relevant for early discovery, where it helps identify potential issues in high-concentration screening assays.[13][14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) after an extended equilibration period.[12][14] This value is fundamental for pre-formulation and predicting in vivo absorption, and it is the standard for regulatory submissions according to ICH guidelines.[16][17][18]

3.2 Protocol: Thermodynamic Solubility Determination via Shake-Flask Method (ICH M9 Compliant)

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured. It is based on the well-established shake-flask method.[12][17][18]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range at 37°C.

Materials:

-

This compound

-

Calibrated pH meter and balance

-

Orbital shaker with temperature control (37 ± 1°C)

-

HPLC-UV or LC-MS/MS system

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Glass vials with screw caps

-

Buffer systems (Pharmacopoeial buffers recommended):[17][18]

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)

-

Additional buffers at the predicted pI and higher pH (e.g., pH 8.0)

-

Methodology:

-

Preparation: Prepare each buffer solution and adjust the pH to the target value at 37°C.

-

Addition of Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" is critical; a good starting point is an amount that is 2-4 times the expected solubility to ensure a solid phase remains at equilibrium.[19]

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to 37°C. Agitate for a minimum of 24 hours. A 48-hour or 72-hour time point should also be included for at least one pH condition to confirm that equilibrium has been reached (i.e., the concentration does not increase with additional shaking time).

-

pH Measurement: After equilibration, measure and record the final pH of the slurry to ensure it has not drifted from the target.[17][18]

-

Sample Collection & Filtration: Allow the vials to sit undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to prevent artificially high results from suspended solids. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

Caption: Workflow for the ICH-compliant thermodynamic shake-flask solubility assay.

Anticipated Solubility Profile and Data Interpretation

The experimental data should be compiled to generate a clear pH-solubility profile.

4.1 Expected pH-Solubility Profile

| pH Condition | Expected Ionization State | Predicted Solubility | Rationale |

| 1.2 | Cationic (fully protonated) | High | Both functional groups are in their more soluble, ionized (or neutral acid) forms. |

| 4.5 | Zwitterionic (near pI) | Low (Minimum) | The molecule has a net-zero charge, reducing interactions with polar water molecules. |

| 6.8 | Anionic | Moderate to High | The carboxylic acid is fully deprotonated (ionized), increasing solubility. |

| 8.0 | Anionic | High | The carboxylate form is highly soluble. |

4.2 Beyond Standard Buffers: Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can form micelles and enhance the solubility of certain compounds through micellar solubilization.[11]

Additional Factors Influencing Solubility

While pH is paramount, other factors can significantly impact solubility measurements and must be controlled.[20]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[11] All experiments should be conducted at a controlled physiological temperature (37°C).

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[11] Amorphous forms are typically more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in the assay.

-

Common Ion Effect: The solubility of an ionic compound can be decreased by the presence of a common ion in the solution.[5] This is particularly relevant when using buffers that may share ions with the compound's salt form (e.g., chloride ions from HCl buffers).

-

Compound Stability: The chemical stability of the analyte in the buffer solutions over the course of the experiment must be confirmed.[17] Degradation can lead to an underestimation of the true solubility.

Conclusion: A Roadmap for Comprehensive Characterization

The is a complex but predictable function of its amphoteric chemical nature. By systematically applying the robust, equilibrium-based shake-flask methodology outlined herein, researchers can generate a comprehensive and reliable pH-solubility profile. This data is not merely academic; it is the essential foundation for informed decisions in lead optimization, formulation development, and regulatory filings, ultimately paving the way for the successful advancement of new therapeutic agents.

References

-

Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. [Link]

-

International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

-

Scribd. (n.d.). Factors Affecting Drug Solubility. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

-

Sode, O., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

-

de Levie, R. (2003). The Henderson–Hasselbalch Equation: Its History and Limitations. Oregon State University. [Link]

-

Khan Academy. (n.d.). Henderson–Hasselbalch equation. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

The Anaesthesia Pharmacist. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

ResearchGate. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]

- 5. scribd.com [scribd.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. ijnrd.org [ijnrd.org]

- 12. enamine.net [enamine.net]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Substituted Imidazole-4,5-Dicarboxylic Acids

This guide provides an in-depth exploration of the synthetic methodologies for substituted imidazole-4,5-dicarboxylic acids, critical scaffolds in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document details established and contemporary synthetic routes, discusses the mechanistic rationale behind experimental choices, and provides actionable protocols for laboratory application.

Introduction: The Strategic Importance of the Imidazole-4,5-Dicarboxylic Acid Core

The imidazole-4,5-dicarboxylic acid framework is a versatile building block of significant interest in the design of novel therapeutic agents and functional materials.[1][2] Its rigid heterocyclic core, combined with two carboxylic acid functionalities, offers multiple points for molecular elaboration, making it an ideal starting point for constructing complex molecular architectures.[1] Amide derivatives of imidazole-4,5-dicarboxylic acid have shown stimulating effects on the central nervous system and have been utilized as sedatives.[3] This scaffold is also a key intermediate in the synthesis of purines and serves as a foundational component for semi-synthetic penicillins and cephalosporins.[3][4]

In the realm of materials science, the multiple coordination sites of imidazole-4,5-dicarboxylic acid and its derivatives, including the two imidazole nitrogens and four carboxylate oxygens, make them exceptional ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and potential applications in gas storage, catalysis, and luminescence.[4][5][6]

This guide will systematically review the primary synthetic strategies for accessing this valuable class of compounds, with a focus on practical application and mechanistic understanding.

Key Synthetic Strategies

The synthesis of substituted imidazole-4,5-dicarboxylic acids can be broadly categorized into three main approaches:

-

Degradation of more complex molecules: This often involves the oxidative cleavage of a fused aromatic ring system.

-

Assembly from low-molecular-weight components: Building the imidazole ring from acyclic precursors.

-

Modification of the parent structure: Introducing substituents onto a pre-formed imidazole-4,5-dicarboxylic acid core.[7][8]

This guide will focus on the most prevalent and practical of these methods, providing detailed protocols and insights.

Synthesis via Oxidation of Benzimidazoles

One of the most common and effective methods for preparing 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles.[2] This approach is advantageous due to the ready availability of a wide range of substituted benzimidazoles. The reaction typically employs a strong oxidizing agent in an acidic medium.

Mechanistic Considerations

The oxidation of 2-alkylbenzimidazoles proceeds via the cleavage of the benzene ring of the benzimidazole scaffold. Concentrated sulfuric acid serves as the solvent and facilitates the oxidative process. Hydrogen peroxide is a commonly used oxidant, offering a balance of reactivity and manageable safety profile.[1][8] The reaction temperature and time are critical parameters that need to be optimized for different 2-alkyl substituents to achieve optimal yields.[8]

Caption: Oxidative synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles

This protocol provides a general procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids via the oxidation of 2-alkylbenzimidazoles.[1][2]

Materials:

-

2-Alkylbenzimidazole (e.g., 2-propylbenzimidazole)

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% aqueous solution)

-

Crushed Ice

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and heating mantle with temperature control

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully dissolve the 2-alkylbenzimidazole in concentrated sulfuric acid. A typical concentration is 1 M.[8] Cool the mixture to 0-5 °C using an ice-water bath.

-

Addition of Oxidant: Slowly add the 30% hydrogen peroxide solution dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The molar ratio of hydrogen peroxide to the 2-alkylbenzimidazole is typically around 11:1 for optimal results.[8]

-

Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C for 2-propylbenzimidazole) and maintain it for the required duration (e.g., 12 hours).[1] The optimal temperature and time may vary depending on the specific 2-alkyl substituent.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice.

-

Isolation: The precipitated product is collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any residual acid and other water-soluble impurities.

-

Drying: Dry the product to obtain the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and reported yields for the synthesis of various 2-alkyl-substituted imidazole-4,5-dicarboxylic acids using the oxidation of 2-alkylbenzimidazoles.

| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |

| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 | [1] |

| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 | [1] |

Note: Yields are based on specific literature examples and may vary depending on the experimental setup and purification methods.

Synthesis from Tartaric Acid Derivatives

An alternative and historically significant route to substituted imidazole-4,5-dicarboxylic acids involves the use of tartaric acid as a starting material.[9] This method allows for the introduction of substituents at the 2-position by reacting dinitrotartaric acid with ammonia and an appropriate aldehyde.[8]

Mechanistic Rationale

This synthesis proceeds through the formation of the imidazole ring from acyclic precursors. Dinitrotartaric acid, prepared by the nitration of D-tartaric acid, reacts with ammonia and an aldehyde. The aldehyde provides the carbon atom for the 2-position of the imidazole ring, thus allowing for the direct installation of various substituents.[8]

Caption: Synthesis of 2-substituted imidazole-4,5-dicarboxylic acids from tartaric acid.

Scope and Limitations

This method has been successfully employed to synthesize 2-phenyl-, 2-(2-pyridyl)-, 2-isopropyl-, and 2-isobutylimidazole-4,5-dicarboxylic acids.[8] However, the preparation and handling of dinitrotartaric acid require caution. Furthermore, N-alkylation of the resulting 2-substituted imidazole-4,5-dicarboxylates can be challenging due to steric hindrance, often requiring strong bases and resulting in low yields.[8]

Synthesis Starting from Imidazole

A more economical route for the preparation of the parent imidazole-4,5-dicarboxylic acid involves the direct functionalization of imidazole.[3]

Hydroxymethylation and Subsequent Oxidation

This patented process involves the reaction of imidazole with a 2- to 5-fold molar excess of formaldehyde at elevated temperatures, followed by treatment of the reaction mixture with nitric acid at 100° to 140° C.[3]

Reaction Scheme:

-

Hydroxymethylation: Imidazole reacts with formaldehyde, typically in an aqueous solution and in the presence of a strong base like NaOH or KOH, to form a mixture of hydroxymethylated imidazole derivatives.[3]

-

Oxidation: The resulting mixture is then treated with nitric acid at high temperatures to oxidize the hydroxymethyl groups to carboxylic acids, yielding imidazole-4,5-dicarboxylic acid.[3]

This method is particularly advantageous due to the use of inexpensive and readily available starting materials.[3]

Derivatization and Further Functionalization

The carboxylic acid groups of imidazole-4,5-dicarboxylic acids are readily derivatized to form esters and amides, which are important intermediates for further synthetic transformations.[10][11] For instance, the synthesis of dissymmetrically disubstituted imidazole-4,5-dicarboxamides often proceeds through the formation of an imidazole phenyl ester-carboxamide intermediate.[10][11]

Conclusion

The synthesis of substituted imidazole-4,5-dicarboxylic acids is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The oxidative cleavage of benzimidazoles remains a popular and versatile method for accessing 2-alkyl derivatives. For the parent compound, direct functionalization of imidazole offers an economical alternative. The continued development of novel synthetic methodologies and the exploration of the chemical space around this privileged scaffold will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

References

- Benchchem. (n.d.). Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: An Application Note and Protocol.

- Semantic Scholar. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.

- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media.

- ResearchGate. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF.

- Dirersa, W. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate.

- National Institutes of Health. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines.

- Benchchem. (n.d.). Comparing the coordination properties of different imidazole-4,5-dicarboxylic acid derivatives.

- Benchchem. (n.d.). Comparative Analysis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: A Guide for Researchers.

- Brusina, M., & Nikolaev, D. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids. RCSI Journals Platform.

- Benchchem. (n.d.). An In-depth Technical Guide to Imidazole-4,5-dicarboxylic Acid: From Discovery to Modern Applications.

- Google Patents. (n.d.). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.

- Wiznycia, A. V., & Baures, P. W. (n.d.). An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Initial Pharmacological Screening of Novel Imidazole Derivatives

Foreword: The Imidazole Scaffold as a Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in essential biological molecules like the amino acid histidine, purines in DNA, and vitamin B12 underscores its fundamental role in biochemistry.[2][3][4][5] This inherent biological relevance makes the imidazole scaffold a "privileged structure," capable of interacting with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding, ion-dipole forces, and π-stacking.[6][7][8][9] Consequently, imidazole derivatives have been successfully developed into drugs with a vast spectrum of therapeutic applications, including anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][4][6][10][11][12][13]

This guide provides a comprehensive framework for the initial pharmacological screening of newly synthesized imidazole derivatives. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol. Instead, this document outlines a logical, tiered approach—a screening cascade—designed to efficiently identify promising lead compounds, validate their activity, and assess their preliminary drug-likeness. We will delve into the causality behind experimental choices, ensuring that each step provides a clear, actionable data point that informs the next stage of the drug discovery process.

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered screening strategy is paramount for efficiently interrogating a library of novel compounds. This approach maximizes resource allocation by using high-throughput, cost-effective assays initially to cast a wide net, followed by progressively more complex and biologically relevant assays to characterize the most promising "hits." This mitigates the risk of advancing compounds that are potent in a simple system but fail in a more complex biological context.

Caption: A tiered screening cascade for novel drug candidates.

Part 1: Primary Screening — The Search for Initial Hits

The primary screen is the first crucial filter. Its purpose is to rapidly evaluate a large library of imidazole derivatives to identify compounds that interact with a predefined biological target. These assays are typically biochemical (cell-free) and optimized for high-throughput screening (HTS) formats.

Rationale for Target Selection

The choice of a primary target is dictated by the therapeutic goal. Imidazole derivatives are known to modulate several key enzyme families.[6][7][9] For an anticancer program, protein kinases are a primary focus. For anti-inflammatory applications, enzymes like xanthine oxidase or cyclooxygenase-2 (COX-2) are relevant targets.[6][14]

-

Protein Kinases: These enzymes are central to cellular signaling and are frequently dysregulated in cancer. The flat, aromatic nature of the imidazole ring makes it an effective scaffold for designing ATP-competitive inhibitors.[15]

-

Xanthine Oxidase (XO): This enzyme plays a key role in purine metabolism and its overactivity is linked to gout and oxidative stress. Spectrophotometric assays for XO inhibition are robust and straightforward.[14]

-

Cytochrome P450 Enzymes: Imidazoles are well-known inhibitors of P450 enzymes, a mechanism central to their antifungal activity (inhibition of ergosterol synthesis) but also a potential source of drug-drug interactions.[10][16]

Experimental Protocol 1: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase. The principle relies on the detection of either the phosphorylated substrate or the remaining ATP after the kinase reaction.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Test Compounds: Prepare 10 mM stock solutions of novel imidazole derivatives in 100% DMSO. Create intermediate dilutions in assay buffer.

-

Controls: Use Staurosporine as a positive control (potent kinase inhibitor) and DMSO as a negative control (0% inhibition).[15]

-

Enzyme/Substrate Mix: Dilute the recombinant target kinase and its corresponding fluorescently-labeled peptide substrate in assay buffer to desired concentrations.

-

ATP Solution: Prepare ATP in assay buffer at a concentration typically near its Km for the target kinase.

-

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of test compound solution (or controls) into the wells of a microplate.

-

Add 10 µL of the Enzyme/Substrate mix to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 25 µL of a stop solution containing EDTA.

-

Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

-

Compounds showing significant inhibition (e.g., >50% at a 10 µM screening concentration) are designated as "hits."

-

Data Presentation: Primary Screening Hits

Quantitative data from the primary screen should be summarized to clearly identify hits for follow-up.

| Compound ID | Target Kinase | Concentration (µM) | % Inhibition | Hit Status |

| IMD-001 | Kinase A | 10 | 88 | Yes |

| IMD-002 | Kinase A | 10 | 12 | No |

| IMD-003 | Kinase A | 10 | 65 | Yes |

| IMD-004 | Kinase A | 10 | 92 | Yes |

| Staurosporine | Kinase A | 1 | 99 | Control |

| DMSO | Kinase A | - | 0 | Control |

Part 2: Secondary Screening — From Hit to Lead

Hits from the primary screen require validation. Secondary screening aims to confirm the activity in a more biologically relevant context, determine potency (e.g., IC₅₀), and begin to understand the compound's mechanism of action. Cell-based assays are the workhorses of this stage.

Causality: The Importance of the Cellular Context

A compound may be a potent inhibitor of an isolated enzyme but fail to show activity in a living cell due to poor membrane permeability, rapid efflux by cellular pumps, or metabolic instability. Cell-based assays integrate these factors, providing a more realistic assessment of a compound's potential.

Experimental Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)

This assay is fundamental for screening potential anticancer agents. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates either cytotoxicity or cytostatic effects.[17][18][19]

Methodology:

-

Cell Culture:

-

Assay Procedure (96-well plate format):

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the hit imidazole derivatives in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Potency Determination

| Compound ID | Primary Hit Target | Cell Line | IC₅₀ (µM) |

| IMD-001 | Kinase A | MCF-7 | 1.2 |

| IMD-003 | Kinase A | MCF-7 | 15.8 |

| IMD-004 | Kinase A | MCF-7 | 0.8 |

| Doxorubicin | Topoisomerase II | MCF-7 | 0.5 |

Visualizing the Mechanism: Kinase Signaling Inhibition

The results from the cell-based assay can be contextualized by considering the target's role in cellular signaling. If the target was a kinase like MEK, the expected downstream effect would be the inhibition of ERK phosphorylation, leading to reduced proliferation.

Caption: Inhibition of the MAPK pathway by a hypothetical imidazole derivative.

Part 3: Early ADMET Profiling — Assessing Drug-Likeness

A potent compound is not necessarily a good drug candidate. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to filter out compounds with unfavorable pharmacokinetic profiles or inherent toxicity, saving immense resources down the line.[14][22]

In Silico ADMET and Physicochemical Predictions

Before performing further lab-based assays, computational tools can provide rapid and valuable predictions of a compound's drug-likeness. Tools like the SwissADME web server can calculate key parameters based on a compound's structure.[22][23]

Key Parameters:

-

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and potential for oral bioavailability.

-

Molecular Weight (MW): Should be ≤ 500 g/mol .

-

LogP (Lipophilicity): An octanol-water partition coefficient, should be ≤ 5.

-

H-bond Donors: Should be ≤ 5.

-

H-bond Acceptors: Should be ≤ 10.

-

Topological Polar Surface Area (TPSA): An indicator of membrane permeability; ideally ≤ 140 Ų.[22]

-

Aqueous Solubility (LogS): Predicts solubility in water, which is crucial for absorption.

Data Presentation: Predicted ADMET Properties

| Compound ID | IC₅₀ (µM) | MW ( g/mol ) | LogP | H-Donors | H-Acceptors | TPSA (Ų) | Lipinski Violations |

| IMD-001 | 1.2 | 410.5 | 3.8 | 1 | 4 | 65.7 | 0 |

| IMD-004 | 0.8 | 455.6 | 4.2 | 2 | 5 | 88.1 | 0 |

| IMD-X09 (Poor) | 0.2 | 580.7 | 6.1 | 6 | 11 | 155.2 | 4 |

Analysis: IMD-001 and IMD-004 show promising potency and good predicted drug-like properties. In contrast, IMD-X09, despite its high potency, violates multiple Lipinski rules and has a high TPSA, suggesting it would likely have poor oral bioavailability and is a lower priority candidate.

Experimental Protocol 3: In Vitro Hemolysis Assay

A simple, cost-effective in vitro toxicity screen is the hemolysis assay, which measures a compound's ability to damage red blood cell membranes. Significant hemolytic activity is often a red flag for broader membrane-disrupting toxicity.

Methodology:

-

Blood Collection: Obtain fresh whole blood (e.g., human, rat) containing an anticoagulant (e.g., heparin).

-

Red Blood Cell (RBC) Preparation:

-

Centrifuge the blood to pellet the RBCs.

-

Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.

-

Resuspend the final RBC pellet to create a 2% (v/v) suspension in PBS.

-

-

Assay Procedure:

-

Add 100 µL of the 2% RBC suspension to microcentrifuge tubes.

-

Add 100 µL of test compound solution (at various concentrations) to the tubes.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubate the tubes for 1 hour at 37°C with gentle shaking.

-

Centrifuge the tubes to pellet intact RBCs.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).

-

-

Data Analysis:

-

Calculate the percent hemolysis for each compound.

-

% Hemolysis = 100 * (Abs_Compound - Abs_Negative) / (Abs_Positive - Abs_Negative)

-

Compounds with low hemolytic activity (<5% at high concentrations) are considered safer and are prioritized.

-

Conclusion: Synthesizing Data for Lead Candidate Nomination

The initial pharmacological screening process, structured as a multi-tiered cascade, provides a robust framework for making data-driven decisions. By progressing from high-throughput biochemical assays to more complex cell-based validation and early ADMET profiling, researchers can efficiently triage large numbers of novel imidazole derivatives. This systematic approach ensures that the compounds advanced for further, more resource-intensive preclinical studies possess a balanced profile of high potency, validated cellular activity, and promising drug-like properties, ultimately increasing the probability of success in the long and challenging path of drug development.

References

- Fromtling, R. A. (1984). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed.

- Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical & Pharmacology Journal.

-

Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available at: [Link]

-

Fromtling, R. A. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Semantic Scholar. Available at: [Link]

-

Tripathi, A., & Malviya, R. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening Assays Using Imidazole-Based Compounds. BenchChem.

-

Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available at: [Link]

-

Alonso-Castro, A. J., Pérez-Gutiérrez, S., et al. (2021). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

-

Hussain, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems. Available at: [Link]

-

Ayati, A., et al. (2015). Imidazoles as potential anticancer agents. PMC. Available at: [Link]

-

Alghamdi, S., et al. (2021). Target Prediction of Imidazole Derivatives as Anti-Microbial. ResearchGate. Available at: [Link]

-

Various Authors. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Cureus. Available at: [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Science and Healthcare. Available at: [Link]

-

Köse, L. P., et al. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. Available at: [Link]

-

Slideshare. (n.d.). Synthesis and pharmacological evaluation of novel imidazole derivatives. Slideshare. Available at: [Link]

-

Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. AIP Publishing. Available at: [Link]

-

Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed Central. Available at: [Link]

-

Maqbool, A., et al. (2025). In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Available at: [Link]

-

Fernandez-Peralbo, J., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. NIH. Available at: [Link]

-

Al-blewi, F., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. PubMed. Available at: [Link]

-

Saini, M., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. ResearchGate. Available at: [Link]

-

Wittine, K., & Benci, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

-

International Journal of Engineering and Science Invention. (n.d.). Synthesize Characterize and Biological Evaluation of Imidazole Derivatives. IJESI. Available at: [Link]

-

Pandey, J., et al. (2009). Synthesis and antitubercular screening of imidazole derivatives. PubMed. Available at: [Link]

-

Li, Y., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mail.ijesi.org [mail.ijesi.org]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinmedkaz.org [clinmedkaz.org]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction (SCXRD) analysis of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride. While a specific crystal structure for this exact compound is not publicly available at the time of this writing, this document leverages established principles of crystallography and the known structural characteristics of related imidazole derivatives to present a thorough and scientifically grounded workflow. We will explore the critical steps from crystal growth and data acquisition to structure solution and refinement, offering insights into the interpretation of the resulting structural data.

Introduction: The Significance of Crystalline Structure in Drug Development

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 4-ethyl-1H-imidazole-5-carboxylic acid, as a functionalized imidazole, presents a scaffold with significant potential for drug design. The hydrochloride salt form is often utilized to enhance solubility and stability. The crystalline state of an API, such as this compound, dictates crucial parameters including dissolution rate, bioavailability, and manufacturability. A comprehensive understanding of its solid-state structure through single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical component of rational drug development.[3][4]

SCXRD is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5][6] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonding.[7][8] This atomic-level insight is invaluable for identifying and characterizing different polymorphic forms, solvates, and hydrates, each of which can have distinct pharmaceutical properties.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully elucidated crystal structure involves a series of meticulous experimental steps. A generalized workflow for the crystallographic analysis of an imidazole derivative like this compound is presented below.

Figure 1: A generalized workflow for the single-crystal X-ray diffraction analysis of a small organic molecule.

Synthesis and Purification

The initial and arguably most critical step is the synthesis of high-purity this compound. The Debus-Radziszewski reaction is a common method for the synthesis of imidazole derivatives.[1] Purity is paramount, as impurities can significantly hinder crystallization. Standard purification techniques such as recrystallization or column chromatography should be employed to achieve a purity of >99%.

Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging part of the process. For a small organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often requires extensive screening. Solvents should be of high purity and should be selected based on the solubility of the compound.

Data Collection: Probing the Crystal Lattice

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head.[8] The data collection is performed using a single-crystal X-ray diffractometer, which consists of an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for precise crystal orientation, and a detector.[3]

The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[7] The positions and intensities of the diffracted X-ray beams are recorded by the detector.

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) | Provides good resolution for small molecules. |

| Temperature | 100 K | Reduces thermal motion of atoms, leading to better diffraction data. |

| Detector | CCD or CMOS | Efficiently captures diffraction patterns. |

| Data Collection Strategy | Omega and Phi scans | Ensures complete coverage of the reciprocal space. |

Table 1: Typical parameters for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map.[8] For small molecules, direct methods are typically successful in solving the phase problem.

The initial structural model is then refined using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated diffraction data. The quality of the final refined structure is assessed using metrics such as the R-factor (residual factor) and the goodness-of-fit (GOF).

Analysis of the Crystal Structure

A detailed analysis of the refined crystal structure provides a wealth of information.

Molecular Geometry

The analysis begins with an examination of the molecular geometry of the 4-ethyl-1H-imidazole-5-carboxylic acid cation and the chloride anion. This includes:

-

Bond Lengths and Angles: Comparison with standard values for similar functional groups can reveal any unusual strain or electronic effects. The planarity of the imidazole ring is also a key feature to assess.

-

Conformation: The orientation of the ethyl and carboxylic acid substituents relative to the imidazole ring is determined.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant feature.

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. pulstec.net [pulstec.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to the Theoretical Modeling of 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride

Executive Summary: From Molecular Blueprint to Predictive Insight

This technical guide moves beyond simple procedural outlines to provide a comprehensive framework for the theoretical modeling of this molecule. As Senior Application Scientists, our goal is not just to compute properties but to understand the underlying quantum mechanical principles that dictate molecular behavior. By employing robust computational methods, primarily Density Functional Theory (DFT), we can elucidate the geometric, electronic, and reactive characteristics of this compound.[7] This in silico characterization provides predictive insights that are invaluable for guiding synthesis, understanding structure-activity relationships (SAR), and accelerating the drug development pipeline.[8][9] This document details the causality behind our choice of computational protocols, presents a workflow for generating reliable data, and interprets these findings within the context of pharmaceutical research.

The Rationale for a Computational Approach: Why Model This Molecule?

The decision to invest computational resources into studying a molecule like 4-ethyl-1H-imidazole-5-carboxylic acid hydrochloride is driven by the need for a deeper, atom-level understanding that experimental methods alone may not provide efficiently.

-

Elucidating Structure and Conformation: Theoretical modeling allows for the precise determination of the molecule's most stable three-dimensional structure. This includes bond lengths, angles, and the orientation of the ethyl and carboxylic acid substituents relative to the imidazole ring, which are critical factors in molecular recognition.

-

Mapping Electronic Landscapes: Understanding the distribution of electrons is key to predicting reactivity. Techniques like Molecular Electrostatic Potential (MEP) mapping reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the most probable sites for intermolecular interactions such as hydrogen bonding.[10][11]

-

Quantifying Reactivity: Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides quantitative measures of the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[12][13][14]

-

Validating Experimental Data: Computational spectroscopy allows for the prediction of IR, Raman, and NMR spectra.[15][16] Comparing these theoretical spectra with experimental data serves as a powerful method to validate the accuracy of the computational model and the proposed molecular structure.

This predictive power enables researchers to screen virtual derivatives, prioritize synthetic targets, and develop hypotheses about a molecule's mechanism of action before committing to costly and time-consuming laboratory work.[17]

The Computational Protocol: A Validated Workflow

The integrity of any theoretical study rests upon the soundness of its methodology. The following protocol is designed to be a self-validating system, where each step builds upon the last to ensure accuracy and reliability.

Step 1: Initial Structure Preparation

The process begins by constructing the 3D structure of this compound using molecular building software. For the hydrochloride salt, the most likely site of protonation is the pyridine-like nitrogen atom of the imidazole ring (N3), which is the most basic site. The chloride ion is placed as the counter-ion.

Step 2: Quantum Mechanical Calculation Engine

All calculations are performed using a recognized quantum chemistry software package. The core of our methodology is Density Functional Theory (DFT), which offers an excellent balance of computational efficiency and accuracy for organic molecules.[18]

-

Functional Selection: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is rooted in its extensive validation across a vast range of organic systems, where it has consistently demonstrated reliability in predicting both geometries and electronic properties.[18][19]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. This is a deliberate choice to ensure chemical accuracy:

-

6-311G: A triple-zeta basis set that provides a flexible description of the core and valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs, and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonds in a molecular environment.

-

Step 3: Core Computational Workflow

The following diagram outlines the logical flow of the computational experiments.

Caption: Computational workflow for theoretical modeling.

Results and Interpretation: The Molecular Portrait

Executing the described protocol yields a rich dataset that paints a detailed picture of the molecule's intrinsic properties.

Optimized Molecular Geometry

The geometry optimization converges to the most stable 3D conformation of the molecule. Key structural features include a nearly planar imidazole ring, which is characteristic of aromatic heterocyclic systems. The ethyl and carboxylic acid groups will adopt specific dihedral angles to minimize steric hindrance. The protonation at the N3 position and the presence of the chloride counter-ion will influence the geometry, particularly through electrostatic interactions and potential hydrogen bonding.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding chemical reactivity.[19] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

Sources

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. Can Molecular Modeling Overcome The Limitations Of Drug Discovery AI? [drugdiscoveryonline.com]

- 3. Imidazole derivatives as antiparasitic agents and use of molecular modeling to investigate the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. irjweb.com [irjweb.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Research Trends [researchtrends.net]

Methodological & Application

Application Note & Protocol: Facile One-Pot Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Recyclable ZSM-11 Zeolite Catalyst

Abstract

This document provides a comprehensive guide for the synthesis of 1,2,4,5-tetrasubstituted imidazoles via a highly efficient, one-pot, four-component reaction. The protocol leverages the catalytic activity of ZSM-11 zeolite, a heterogeneous catalyst that offers significant advantages in terms of yield, reaction time, and adherence to green chemistry principles. Detailed methodologies for the hydrothermal synthesis of the ZSM-11 catalyst, its characterization, and its application in the synthesis of a model tetrasubstituted imidazole are presented. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking robust and sustainable synthetic routes to this important class of heterocyclic compounds.

Introduction: The Significance of Tetrasubstituted Imidazoles and the Drive Towards Greener Synthesis

The imidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Specifically, 1,2,4,5-tetrasubstituted imidazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[1][2] Their utility also extends to coordination chemistry as ligands and as precursors to stable carbene ligands.[2]

Traditional synthetic routes to these complex molecules often involve multi-step procedures, harsh reaction conditions, and the use of homogeneous catalysts, which can lead to challenges in product purification and catalyst recovery.[4] The adoption of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the final product, represents a significant advancement in synthetic efficiency and atom economy.[5][6]

Pairing MCRs with heterogeneous catalysts, such as zeolites, further enhances the sustainability of the synthetic process.[1][2] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering high thermal stability, shape selectivity, and the potential for catalyst recycling.[7][8] ZSM-11, a medium-pore zeolite, has emerged as a promising catalyst for various organic transformations due to its unique pore structure and tunable acidity.[7][8] This application note details a green and efficient protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a hydrothermally synthesized ZSM-11 zeolite catalyst under solvent-free conditions.[9][10][11]

Materials and Methods

Catalyst Synthesis: Hydrothermal Preparation of ZSM-11 Zeolite

The ZSM-11 catalyst is prepared via a hydrothermal method, which allows for the formation of a highly crystalline material with a controlled pore structure.[9][12]

Reagents:

-

Tetraethyl orthosilicate (TEOS) (Silica source)

-

Sodium aluminate (NaAlO₂) (Alumina source)

-

Tetrabutylammonium hydroxide (TBAOH) (Structure-directing agent)[12][13]

-

Sodium hydroxide (NaOH)

-

Distilled deionized water

Protocol:

-

In a polypropylene beaker, mix 23 ml of TEOS, 20 ml of distilled deionized water, and 20 ml of ethanol. Stir vigorously for 1 hour to form a homogeneous silicate solution.

-

In a separate beaker, prepare an aluminate solution by dissolving sodium aluminate and sodium hydroxide in distilled deionized water.

-

Slowly add the aluminate solution to the silicate solution under continuous stirring.

-

Add the structure-directing agent, TBAOH, to the mixture and continue stirring for another 2 hours to form a uniform gel.[12]

-

Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave at 170°C for 48 hours for crystallization. The duration of the hydrothermal treatment can influence the crystallinity, surface area, and acidity of the final ZSM-11 catalyst.[9][10][11]

-

After cooling the autoclave to room temperature, the solid product is collected by filtration, washed thoroughly with distilled deionized water until the pH of the filtrate is neutral, and dried at 100°C overnight.

-

To remove the organic template, the dried solid is calcined at 550°C for 5 hours in a muffle furnace.[9] The resulting white powder is the activated H-ZSM-11 catalyst.

Catalyst Characterization

To ensure the successful synthesis of the ZSM-11 catalyst with the desired properties, a suite of characterization techniques should be employed:

| Characterization Technique | Purpose | Typical Expected Results |

| X-ray Diffraction (XRD) | To confirm the crystalline phase and purity of the ZSM-11 zeolite. | Characteristic peaks at 2θ of approximately 7.9°, 8.8°, 23.1°, and 24.0° confirm the MEL topology of ZSM-11.[12] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify the functional groups and confirm the framework structure. | Vibrational bands corresponding to the Si-O-Si and Si-O-Al linkages are expected. |